5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-2-1-3(9)13-5-4(2)14-6(15-5)7(10,11)12/h1H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPIQLFUTCCYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=C1Cl)N=C(N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Chlorination: The pyridine derivative undergoes chlorination to introduce chlorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processes: Utilizing large-scale reactors where the reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled.
Continuous Flow Processes: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
Pharmaceutical Applications
5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is primarily recognized for its role as a building block in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to participate in reactions that yield biologically active molecules.
Key Case Studies
-
Antimicrobial Agents :
- Researchers have synthesized derivatives of this compound that exhibit potent antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and bioactivity.
-
Anticancer Research :
- Studies indicate that derivatives of this compound show promise in targeting specific cancer cell lines. For instance, modifications to the imidazo structure have led to compounds that inhibit tumor growth in vitro.
Agrochemical Applications
The compound is also utilized in the development of agrochemicals, particularly as a precursor for designing novel pesticides and herbicides.
Notable Findings
- Pesticide Development :
- Compounds derived from this compound have been shown to possess insecticidal properties. For example, modifications to the imidazo framework have resulted in effective insecticides against common agricultural pests.
Material Science Applications
In material sciences, this compound is explored for its potential use in creating advanced materials with specific properties.
Research Insights
- Polymer Chemistry :
- The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Research has demonstrated that polymers containing this compound exhibit improved mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[4,5-b]pyridine derivatives are highly sensitive to substituent position and identity. Key analogs include:
Key Observations:
- Chlorine vs. Methyl Substitution : Replacing Cl (5,7) with CH₃ (e.g., 5,7-dimethyl analog) reduces electronegativity and increases lipophilicity, favoring passive membrane diffusion .
- Positional Isomerism : The 6,7-dichloro isomer exhibits distinct binding kinetics compared to the 5,7-dichloro variant due to altered electronic distribution .
- Trifluoromethyl Impact : The -CF₃ group at position 2 enhances resistance to oxidative degradation and improves binding to hydrophobic enzyme pockets .
Physicochemical Properties
- The trifluoromethyl group increases LogP by ~1.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
- Chlorine atoms at 5,7 positions contribute to higher density (~1.7 g/cm³) compared to methyl-substituted analogs .
Enzyme Inhibition:
- DprE1 Inhibition: Nitro-substituted analogs (e.g., 6-(4-nitrophenoxy) derivatives) show binding to the Cys387 residue of DprE1, critical for antitubercular activity . The target compound’s -CF₃ group may mimic nitro interactions but with reduced toxicity .
- FAAH Inhibition : Imidazo[4,5-b]pyridines with aryloxyacetamide substituents exhibit FAAH inhibition, though the target compound’s Cl/CF₃ groups may limit this activity due to steric clashes .
Antimicrobial Potential:
- Halogenated derivatives (Cl, Br) demonstrate broad-spectrum antimicrobial activity. The 5,7-dichloro configuration enhances DNA gyrase binding compared to 6,7-dichloro isomers .
Biological Activity
5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a fused imidazo-pyridine structure. The presence of two chlorine atoms and one trifluoromethyl group significantly influences its chemical properties and biological activities. The trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability and interaction with biological targets .
Antibacterial Activity
This compound exhibits notable antibacterial properties. Research indicates that derivatives of imidazo[4,5-b]pyridine can effectively inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that modifications in the structure can lead to enhanced activity against these pathogens .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has been studied for its antifungal activity. Some derivatives have demonstrated effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.
The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes and cellular pathways. Research indicates that it may inhibit enzymes involved in metabolic processes, thereby disrupting the growth and replication of bacteria and fungi .
Study on Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results indicated that the compound showed significant inhibition against MRSA with an MIC of 12.5 µg/mL. The study emphasized the importance of structural modifications for enhancing antibacterial activity .
Evaluation of Antifungal Properties
Another investigation focused on the antifungal properties of this compound, revealing that certain derivatives had MIC values comparable to established antifungal agents. This study highlighted the potential for developing new antifungal treatments based on the imidazo[4,5-b]pyridine scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation steps. For example, analogous imidazo[4,5-b]pyridine derivatives are synthesized via condensation of substituted pyridine diamines with aldehydes or ketones under phase-transfer catalysis (e.g., DMF solvent, p-toluenesulfonic acid catalyst) . Temperature and stoichiometry of halogenating agents (e.g., N-chlorosuccinimide) are critical: excess reagent may lead to over-halogenation, while insufficient amounts reduce purity. Yields can vary from 60–80% depending on the electron-withdrawing effects of substituents .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : To assess purity (>95% is typical for research-grade material).
- NMR : H and C NMR confirm substituent positions (e.g., chlorine at C5/C7, trifluoromethyl at C2). Look for characteristic shifts: aromatic protons in 7–8 ppm range, CF groups at ~110–120 ppm in F NMR .
- XRD : Resolve crystallographic conformation; orthorhombic space groups (e.g., Pna2) are common for imidazo[4,5-b]pyridines, with planar fused rings and NH···N hydrogen bonding .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol. Avoid aqueous solutions unless stabilized at pH 4–5. Store at –20°C under inert gas (N/Ar) to prevent decomposition via hydrolysis or oxidation .
Advanced Research Questions
Q. How do electronic effects of chlorine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and CF groups deactivate the aromatic ring, directing electrophilic substitutions to the C3 position. For Suzuki-Miyaura coupling, use Pd(PPh) with aryl boronic acids at elevated temperatures (80–100°C). The CF group stabilizes intermediates via inductive effects, but steric hindrance may reduce yields with bulky coupling partners . Contrast with non-halogenated analogs, which show higher reactivity but lower regioselectivity .
Q. What computational methods are suitable for predicting the vibrational and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set accurately predicts vibrational modes (e.g., NH stretching at ~3400 cm, C-Cl at 600–700 cm) and frontier molecular orbitals. Compare computed IR/Raman spectra with experimental data to identify deviations caused by crystal packing or solvent effects . For excited-state behavior (e.g., charge transfer), time-dependent DFT (TD-DFT) with CAM-B3LYP accounts for solvation .
Q. How does the compound interact with biological targets like Mycobacterium tuberculosis DprE1?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the trifluoromethyl group enhances hydrophobic interactions with the DprE1 active site, while chlorine atoms form halogen bonds with backbone carbonyls. Compare binding affinities (ΔG values) to derivatives lacking CF or Cl; IC values typically improve by 5–10-fold with these substituents . Validate via MIC assays against H37Rv strains, noting potential resistance mechanisms (e.g., efflux pump upregulation) .
Q. Are there contradictions in reported biological activities, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial potency (e.g., varying IC across studies) may arise from differences in assay conditions (e.g., serum protein binding, pH). Standardize protocols:
- Use identical cell lines (e.g., RAW264.7 macrophages for intracellular pathogens).
- Control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Validate via orthogonal assays (e.g., isothermal titration calorimetry for target engagement) .
Methodological Notes
- Synthetic Optimization : Replace N-chlorosuccinimide with Selectfluor® for regioselective fluorination at C5/C7 if needed .
- Data Reproducibility : Report crystal structure parameters (e.g., CCDC codes) and computational input files (e.g., Gaussian .gjf) for transparency .
- Biological Assays : Include cytotoxicity data (e.g., HEK293 cell viability) to distinguish target-specific effects from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
